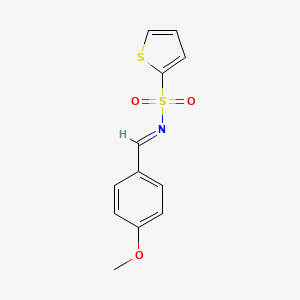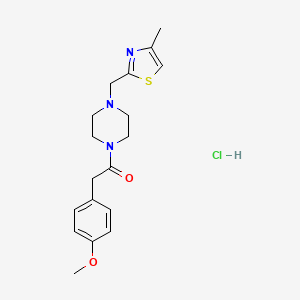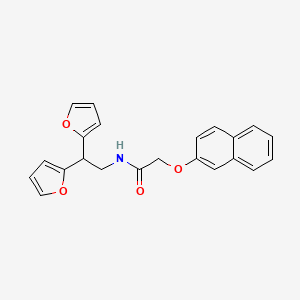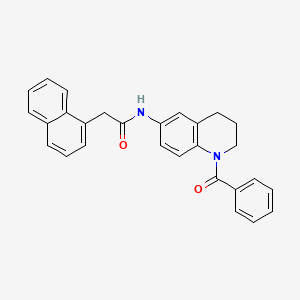![molecular formula C27H33N5O4 B2492192 7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021078-11-4](/img/structure/B2492192.png)
7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This chemical compound belongs to a class of compounds known for their complex synthesis processes and potential biological activities. Although the specific compound is not directly mentioned in available research, similar compounds have been synthesized and studied for various applications, including as potential inhibitors or ligands for biological receptors.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic heterocyclic frameworks and incorporating various functional groups through reactions such as Claisen-Schmidt type reactions, heterocyclization, and reductive amination. For example, a similar synthesis process involves the reaction of piperidin-4-one with aromatic aldehydes leading to dienones, followed by heterocyclization with phenylhydrazine hydrochloride (Koshetova et al., 2022).
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated using techniques such as X-ray crystallography. These structures often show the rings in the compound adopting specific conformations like chair or envelope, which could influence the compound's reactivity and interaction with biological targets (Koshetova et al., 2022).
Chemical Reactions and Properties
Compounds of this class typically undergo various chemical reactions, including cycloaddition, reductive opening of lactone-bridged adducts, and reactions with active halogen-containing compounds. These reactions are used to modify the compound's structure to achieve desired chemical properties or biological activities (Wu et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of similar compounds have been studied to understand their behavior in different environments. These properties are crucial for the compound's application in biological systems, affecting its bioavailability and stability.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for forming derivatives, are essential for understanding the compound's utility in pharmaceutical applications. Compounds in this category have shown a wide range of activities, including potential antibacterial, antifungal, and anticancer activities, depending on their specific structures and functional groups (Attaby et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
- A study focused on the synthesis and structure of related compounds, specifically detailing the Claisen-Schmidt type reaction and heterocyclization processes. The structural determination of similar compounds, such as 7-(p-methoxybenzyliden)-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-(p-methoxyphenyl)-2H-pyrazolo[4,3-c]pyridine hydrochloride, was completed, highlighting the conformational properties of the piperidine and pyrazoline rings (Koshetova et al., 2022).
Chemical Synthesis Routes
- Research on the synthesis routes of pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b][1,6]naphthyridine, and pyrazolo[3,4-b]quinoline derivatives, involving cyclocondensation and analogous condensation processes, provides insight into the synthesis of related compounds. This includes studies on the cyclization of cyclohexanone and 2-methyl-1-cyclohexanone with 5-aminopyrazole-4-carbaldehydes (Jachak et al., 2006).
Receptor Binding Assays
- Synthesis and in vitro receptor binding assays of similar pyrazolo[1,5-α]pyridines were conducted to determine their affinity constants for various dopamine receptors. This research can inform the study of receptor interactions for the compound (Guca, 2014).
Dopamine Receptor Agonists
- A study explored the creation of G protein-biased dopamine receptor partial agonists using a pyrazolo[1,5-a]pyridine heterocyclic appendage. This research provides a foundation for understanding how similar compounds might interact with dopamine receptors (Möller et al., 2017).
PDE5 Inhibitors
- The synthesis of a novel series of PDE5 inhibitors, which includes compounds structurally related to the queried compound, has been studied to understand their pharmacological properties and potential applications (Allerton et al., 2006).
Antiviral Activities
- Research on the antiviral activities of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the queried compound, highlights the potential application of these compounds in antiviral treatments (Attaby et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-[4-(cyclopentanecarbonyl)piperazine-1-carbonyl]-5-(3-methoxypropyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4/c1-36-17-7-12-29-18-22(24-23(19-29)27(35)32(28-24)21-10-3-2-4-11-21)26(34)31-15-13-30(14-16-31)25(33)20-8-5-6-9-20/h2-4,10-11,18-20H,5-9,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWVEYXYXNBOCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2492110.png)



![(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid](/img/structure/B2492115.png)
![5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide](/img/structure/B2492116.png)
![12-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2492119.png)
![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492121.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2492126.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2492127.png)

![4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole](/img/structure/B2492130.png)